molecular formula C6H12O2 B1204603 5-Hydroxy-2-hexanone CAS No. 56745-61-0

5-Hydroxy-2-hexanone

Cat. No. B1204603
CAS RN: 56745-61-0
M. Wt: 116.16 g/mol
InChI Key: ZSDLLTJVENEIDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-hydroxyhexan-2-one is a ketone that is hexan-2-one in which one of the hydrogens at position 5 is replaced by a hydroxy group. It is a ketone and a secondary alcohol.

Scientific Research Applications

Ring-Chain Tautomerism

A study conducted by Whiting and Edward (1971) in the Canadian Journal of Chemistry explored the ring-chain tautomerism of hydroxyketones, including 5-hydroxy-2-pentanone and 6-hydroxy-2-hexanone. The research demonstrated a preference for the open-chain form over the cyclic hemiketal in organic solvents. This finding is significant in understanding the chemical behavior and stability of such compounds in various environments (J. Whiting & J. T. Edward, 1971).

Metabolite Analysis

Manini et al. (1999) in Toxicology letters analyzed n-hexane metabolites, identifying 5-hydroxy-2-hexanone as a significant component. This study utilized advanced techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) for the precise identification of metabolites (P. Manini, R. Andreoli, A. Mutti, E. Bergamaschi, & I. Franchini, 1999).

Enantioselective Synthesis

In a study published in the Journal of Chemical Research, Hong-yu et al. (2011) detailed the enantioselective synthesis of 2-hydroxy-5-methyl-3-hexanone, which shares a similar structural motif with 5-hydroxy-2-hexanone. This research contributes to the understanding of the synthesis and applications of such compounds in different fields, including pharmaceuticals and fine chemicals (Tian Hong-yu, Ye Hong-lin, SU Bao-guo, & Wang Ya-Ling, 2011).

Neurotoxicity Studies

Krasavage et al. (1980) in Toxicology and Applied Pharmacology investigated the neurotoxicity of various compounds, including 5-hydroxy-2-hexanone. This study is crucial in understanding the potential health risks associated with exposure to such compounds (W. Krasavage, J. O’Donoghue, G. Divincenzo, & C. Terhaar, 1980).

Antimicrobial Activity

Patil et al. (2002) synthesized 3-hydroxyimino-5-methyl-2-hexanone, which is structurally related to 5-hydroxy-2-hexanone, and evaluated its antimicrobial activity. This study, published in Acta Poloniae Pharmaceutica, highlights the potential of such compounds in developing new antimicrobial agents (V. Patil, K. Donde, S. B. Jadhav, & S. P. Malve, 2002).

properties

CAS RN

56745-61-0

Product Name

5-Hydroxy-2-hexanone

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

5-hydroxyhexan-2-one

InChI

InChI=1S/C6H12O2/c1-5(7)3-4-6(2)8/h5,7H,3-4H2,1-2H3

InChI Key

ZSDLLTJVENEIDW-UHFFFAOYSA-N

SMILES

CC(CCC(=O)C)O

Canonical SMILES

CC(CCC(=O)C)O

synonyms

5-hydroxy-2-hexanone

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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